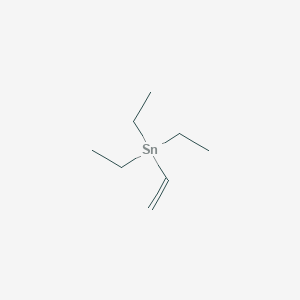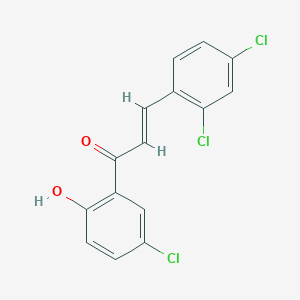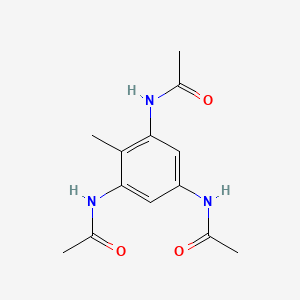
2,4,6-Triacetamidotoluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Triacetamidotoluene is an organic compound that belongs to the class of aromatic amides It is derived from toluene, where three acetamido groups are substituted at the 2, 4, and 6 positions of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triacetamidotoluene typically involves the acylation of 2,4,6-triaminotoluene. The process begins with the nitration of toluene to form 2,4,6-trinitrotoluene, which is then reduced to 2,4,6-triaminotoluene. The final step involves the acylation of 2,4,6-triaminotoluene with acetic anhydride under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows a similar route but is optimized for large-scale synthesis. The nitration and reduction steps are carried out in large reactors, and the acylation step is performed using continuous flow techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Triacetamidotoluene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it back to 2,4,6-triaminotoluene.
Substitution: The acetamido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Yields 2,4,6-triaminotoluene.
Substitution: Results in various substituted aromatic compounds.
Applications De Recherche Scientifique
2,4,6-Triacetamidotoluene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4,6-Triacetamidotoluene involves its interaction with molecular targets such as enzymes and proteins. The acetamido groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trinitrotoluene: A well-known explosive with different functional groups.
2,4,6-Triaminotoluene: A precursor in the synthesis of 2,4,6-Triacetamidotoluene.
2,4,6-Tribromophenol: Another aromatic compound with bromine substituents.
Uniqueness
This compound is unique due to its specific arrangement of acetamido groups, which confer distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be suitable .
Propriétés
Numéro CAS |
55470-90-1 |
|---|---|
Formule moléculaire |
C13H17N3O3 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
N-(3,5-diacetamido-4-methylphenyl)acetamide |
InChI |
InChI=1S/C13H17N3O3/c1-7-12(15-9(3)18)5-11(14-8(2)17)6-13(7)16-10(4)19/h5-6H,1-4H3,(H,14,17)(H,15,18)(H,16,19) |
Clé InChI |
VFGJMNPXPQRBBN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1NC(=O)C)NC(=O)C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Silane, trimethyl[(4-methylphenyl)methyl]-](/img/structure/B14156950.png)
![5-[4-[Hydroxy(diphenyl)methyl]piperidine-1-carbonyl]pyran-2-one](/img/structure/B14156956.png)
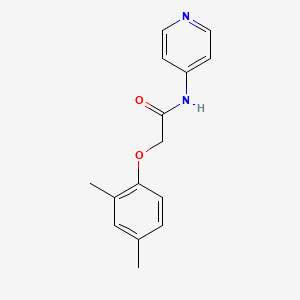
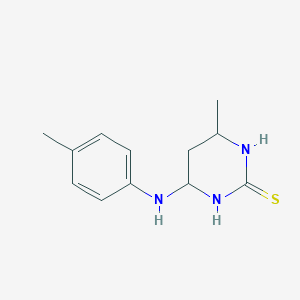
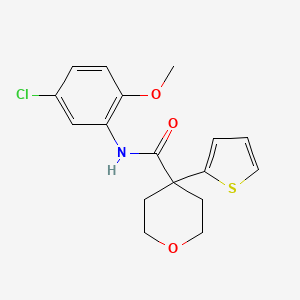
![2-[(2,4,6-Trimethylphenyl)sulfonyl]thiophene](/img/structure/B14156967.png)
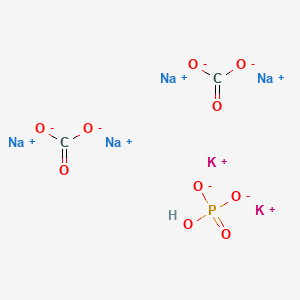
![11-benzyl-4-(4-methylphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B14156971.png)


![1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 5,7-dimethyl-](/img/structure/B14156981.png)
